molecular formula C21H23FN2O5S B2683099 methyl 4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate CAS No. 1396860-32-4

methyl 4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate

Cat. No. B2683099
CAS RN: 1396860-32-4
M. Wt: 434.48
InChI Key: NFWNZIMUPMGXEB-UHFFFAOYSA-N
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Description

“Methyl 4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate” is a chemical compound. It has a CAS Number of 1396860-32-4. The compound is related to N-{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}-, which has a CAS Number of 1185296-35-8 and a molecular weight of 353.31 .


Molecular Structure Analysis

The compound is related to N-{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}-, which has a linear formula of C16H27Cl2FN2O . The InChI code for this related compound is 1S/C16H25FN2O.2ClH/c1-20-11-8-18-12-14-6-9-19(10-7-14)13-15-4-2-3-5-16(15)17;;/h2-5,14,18H,6-13H2,1H3;2*1H .

Scientific Research Applications

Cardiac Protection in Ischemia and Reperfusion

Methyl 4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate has been studied for its potential application in cardiac protection, particularly in the context of ischemia and reperfusion. Research by Baumgarth, Beier, and Gericke (1997) indicates that compounds with a similar molecular structure have shown promise as Na+/H+ exchanger inhibitors. These inhibitors are beneficial for maintaining cellular integrity and functional performance during cardiac ischemia and reperfusion, and are explored as adjunctive therapy in acute myocardial infarction treatment (Baumgarth, Beier, & Gericke, 1997).

Enantioselective Synthesis

The compound and its derivatives are also relevant in the field of organic synthesis, particularly in enantioselective processes. Liu et al. (2013) describe the use of similar compounds in the asymmetric cycloaddition reaction of N-sulfonylimines and enones or ynones. This method is a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones, which are significant in pharmaceutical synthesis (Liu et al., 2013).

Antibacterial Evaluation

Aziz‐ur‐Rehman et al. (2017) researched the synthesis and antibacterial evaluation of derivatives of this compound. These derivatives displayed valuable antibacterial properties, showcasing the compound's potential in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Chemical Analysis and Tagging Reagents

Toyo’oka et al. (1991) explored the use of related compounds as precolumn fluorescence tagging reagents for carboxylic acids in high-performance liquid chromatography. This application is crucial for chemical analysis, especially in detecting and quantifying small organic molecules (Toyo’oka et al., 1991).

Synthesis of Complex Molecules

Katritzky et al. (2007) studied the synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole), using secondary amines including compounds similar to this compound. This synthesis is significant for developing complex molecular structures for various applications (Katritzky et al., 2007).

properties

IUPAC Name

methyl 4-[[1-(2-fluorobenzoyl)piperidin-4-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O5S/c1-29-21(26)16-6-8-17(9-7-16)30(27,28)23-14-15-10-12-24(13-11-15)20(25)18-4-2-3-5-19(18)22/h2-9,15,23H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWNZIMUPMGXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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